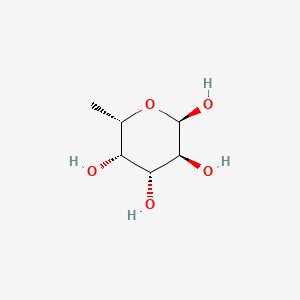

6-Deoxy-a-L-galactopyranose

Overview

Description

Alpha-L-Fucose is a deoxyhexose, a six-carbon sugar that lacks a hydroxyl group on the carbon at the 6-position. It is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . This monosaccharide plays a crucial role in various biological processes, including blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, and host-microbe interactions .

Mechanism of Action

Target of Action

Alpha-L-Fucose, also known as 6-Deoxy-a-L-galactopyranose, primarily targets various proteins and glycoproteins in the body . It interacts with the Ig gamma-1 chain C region in humans, the envelope glycoprotein gp160 in SIV-mac, and the genome polyprotein in DENV-3 .

Mode of Action

Alpha-L-Fucose interacts with its targets through a process known as fucosylation. This process involves the addition of fucose to proteins and lipids, which plays a crucial role in several biological processes . For instance, Alpha-L-Fucose is involved in the fucosylation of cell membrane receptors and proteins, influencing their ligand binding, dimerization, and signaling capacities .

Result of Action

The action of Alpha-L-Fucose results in various molecular and cellular effects. For instance, it has been found to be critically important for cell-cell and cell-matrix adhesion in a variety of normal and pathologic processes, particularly neoplasia . In the context of cancer, Alpha-L-Fucose has been found to significantly decrease the invasive capability of breast cancer cells .

Action Environment

The action of Alpha-L-Fucose can be influenced by environmental factors. For instance, the presence of fucose in the environment can affect the expression and solubility of Alpha-L-Fucose . Furthermore, the action of Alpha-L-Fucose can be influenced by the presence of other molecules in the environment, such as other sugars and proteins .

Biochemical Analysis

Biochemical Properties

Alpha-L-Fucose is involved in several biochemical reactions, primarily through its interaction with enzymes such as alpha-L-fucosidases. These enzymes catalyze the hydrolysis of alpha-L-fucosides, releasing alpha-L-Fucose and an alcohol . Alpha-L-Fucose interacts with various proteins and biomolecules, including glycoproteins and glycolipids, where it serves as a terminal sugar residue. These interactions are crucial for cell-cell recognition, signaling, and immune responses .

Cellular Effects

Alpha-L-Fucose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the growth and function of different cell types, such as Lactobacillus and Bifidobacterium species, by promoting their growth . Additionally, alpha-L-Fucose plays a role in the maturation of the gut, resistance to pathogens, and the development of the nervous system .

Molecular Mechanism

At the molecular level, alpha-L-Fucose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, alpha-L-fucosidases hydrolyze alpha-L-fucosides, facilitating the release of alpha-L-Fucose . This monosaccharide can also modulate the activity of various enzymes and proteins, influencing cellular functions and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-L-Fucose can change over time. Studies have shown that alpha-L-Fucose is relatively stable under specific conditions, such as pH 5.0 and 35°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term effects of alpha-L-Fucose on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of alpha-L-Fucose vary with different dosages in animal models. At optimal doses, alpha-L-Fucose promotes the growth of beneficial bacteria and supports various physiological functions . At high doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Alpha-L-Fucose is involved in several metabolic pathways, including the synthesis and degradation of fucosylated compounds. Enzymes such as alpha-L-fucosidases play a key role in these pathways by hydrolyzing alpha-L-fucosides . Alpha-L-Fucose also interacts with cofactors and other enzymes, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, alpha-L-Fucose is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments . The transport and distribution of alpha-L-Fucose are essential for its biological functions and effects on cellular processes .

Subcellular Localization

Alpha-L-Fucose is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct alpha-L-Fucose to particular organelles, such as the Golgi apparatus and lysosomes . This subcellular localization is crucial for its role in glycosylation and other cellular processes .

Preparation Methods

Alpha-L-Fucose can be prepared through several methods:

Chemical Synthesis: This involves the hydrolysis of fucoidan with mineral acids such as sulfuric or hydrochloric acids.

Enzymatic Synthesis: Utilizing enzymes like alpha-L-fucosidases, which catalyze the hydrolysis of fucosides and/or the transfer of fucosyl residues.

Microbial Fermentation: Certain microorganisms can be engineered to produce alpha-L-fucose through fermentation processes.

Separation and Purification from Algae: Alpha-L-Fucose can also be extracted from algae, although this method requires further development for large-scale production.

Chemical Reactions Analysis

Alpha-L-Fucose undergoes various chemical reactions:

Hydrolysis: Catalyzed by alpha-L-fucosidases, resulting in the formation of L-fucose and an alcohol.

Transglycosylation: This reaction involves the transfer of fucosyl residues to acceptor molecules, forming fucosylated compounds.

Oxidation and Reduction: These reactions can modify the functional groups on the fucose molecule, leading to different derivatives.

Common reagents used in these reactions include para-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) and various acids for hydrolysis . Major products formed include fucosylated human milk oligosaccharides and other bioactive glycans .

Scientific Research Applications

Glycobiology Research

6-Deoxy-α-L-galactopyranose serves as a critical substrate in glycobiology, where it is utilized to study glycan structures and their biological functions. Its derivatives, such as 2-O-(6-deoxy-α-L-galactopyranosyl)-D-galactose, are employed to investigate enzyme specificity and substrate interactions in glycosylation processes. For instance, β-galactosidases from various origins have shown unexpected regioselectivity when acting on galactose derivatives, indicating the potential for tailored enzymatic reactions that could lead to novel glycan structures .

Medicinal Chemistry

In medicinal chemistry, 6-deoxy-α-L-galactopyranose has been explored for its potential therapeutic applications. Its derivatives have been synthesized and tested for biological activity against various cancer cell lines. For example, compounds derived from 6-deoxy-α-L-galactopyranose have demonstrated cytotoxic effects on HepG2 cells with an IC50 value of 2.57 µM, suggesting their utility as chemotherapeutic agents . Furthermore, these compounds have shown antibacterial properties against pathogens like E. coli, highlighting their potential in developing antimicrobial therapies .

Biochemical Applications

The compound's role in biochemical research is notable, particularly in the synthesis of complex carbohydrates and the study of metabolic pathways. Research has demonstrated that 6-deoxy-α-L-galactopyranose can be enzymatically converted into various derivatives that serve as inhibitors or substrates in metabolic pathways. For instance, UDP-6-deoxy-D-galactose has been synthesized and evaluated for its transfer rates to glycoproteins, providing insights into carbohydrate metabolism and enzyme kinetics .

Case Study 1: Enzymatic Synthesis

A study highlighted the enzymatic transfer of 6-deoxy-D-galactosyl residues to glycoproteins using bovine beta-(1→4)-galactosyltransferase. The results indicated that the transfer rates of 6-deoxy-D-galactose were significantly lower than those of D-galactosyl transfer, showcasing its specificity and potential applications in glycoprotein engineering .

Case Study 2: Cancer Therapeutics

Another investigation focused on the cytotoxic effects of synthesized compounds derived from 6-deoxy-α-L-galactopyranose against MDA-MB-231 breast cancer cells. The study found that these compounds exhibited significant growth inhibition, suggesting their potential as novel anticancer agents .

Data Tables

Comparison with Similar Compounds

Alpha-L-Fucose is unique among hexoses due to its lack of a hydroxyl group at the 6-position and its L-configuration . Similar compounds include:

Glucose: A common hexose with a hydroxyl group at the 6-position.

Galactose: Another hexose that differs in the orientation of the hydroxyl group on the fourth carbon.

N-Acetylglucosamine: A derivative of glucose with an acetyl group attached to the nitrogen atom.

Alpha-L-Fucose stands out due to its specific roles in biological processes and its unique structural features .

Biological Activity

6-Deoxy-α-L-galactopyranose (6-deoxygalactose) is a monosaccharide that has garnered attention in the field of glycobiology due to its role in various biological processes and potential applications in medicine. This article provides a comprehensive overview of the biological activity of 6-deoxy-α-L-galactopyranose, including its biosynthesis, functional roles, and implications for health and disease.

Biosynthesis

6-Deoxy-α-L-galactopyranose is synthesized through pathways involving nucleotide sugars such as GDP-6-deoxygalactose. The biosynthetic pathway is crucial for the incorporation of this sugar into glycan structures on cell surfaces, particularly in pathogenic bacteria like Helicobacter pylori and Pseudomonas aeruginosa. These organisms utilize 6-deoxyhexoses to form cell surface glycans that play significant roles in virulence and immune evasion .

Table 1: Biosynthetic Pathways of 6-Deoxy-α-L-galactopyranose

| Pathway Component | Description |

|---|---|

| Nucleotide Sugar | GDP-6-deoxygalactose |

| Key Enzymes | Glycosyltransferases |

| Organisms | H. pylori, P. aeruginosa |

Biological Functions

The biological functions of 6-deoxy-α-L-galactopyranose are diverse, impacting several physiological processes:

- Cell Adhesion and Recognition : 6-Deoxy sugars are integral to the structure of glycoproteins and glycolipids, influencing cell-cell interactions and immune responses. For instance, fucosylated glycans, which include deoxygalactose, are essential for leukocyte adhesion and migration .

- Immune Modulation : The presence of 6-deoxy sugars on glycoproteins can modulate immune responses. Fucose, a related deoxysugar, has been shown to influence T-cell activation and cytokine release, indicating that similar mechanisms may apply to 6-deoxy-α-L-galactopyranose .

- Pathogen Interaction : In bacterial pathogens, 6-deoxygalactose contributes to the structural integrity of polysaccharides that protect against host immune responses. This has implications for developing novel antibacterial therapies targeting these biosynthetic pathways .

Research Findings

Recent studies have highlighted the importance of 6-deoxy-α-L-galactopyranose in various biological contexts:

- Cancer Research : Alterations in fucosylation patterns, including those involving 6-deoxy sugars, have been associated with cancer progression and metastasis. Monitoring these changes can provide insights into tumor behavior and patient prognosis .

- Metabolic Labeling Studies : Research utilizing metabolic reporters such as Ac4-6AzGal has demonstrated the incorporation of deoxysugars into O-linked glycosylation sites in mammalian cells. This suggests potential applications in tracking glycosylation dynamics under pathological conditions .

Case Studies

- Helicobacter pylori Infection : A study demonstrated that the biosynthesis of 6-deoxyhexoses is critical for the virulence of H. pylori. Inhibiting the enzymes involved in this pathway reduced bacterial adherence to gastric epithelial cells, highlighting a potential therapeutic target .

- Fucosylation and Immune Response : In a model of autoimmune disease, altered fucosylation patterns were observed in T-cells from affected individuals. The presence of 6-deoxy sugars was linked to changes in cytokine profiles, suggesting a role in modulating immune responses during disease states .

Properties

IUPAC Name |

(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318356 | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

985 mg/mL | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6696-41-9 | |

| Record name | α-L-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpha-L-fucose mediate cell-cell interactions?

A1: Alpha-L-fucose often occupies terminal or preterminal positions in oligosaccharide chains found on cell surfaces. [] These fucosylated oligosaccharides act as ligands for selectins, a family of calcium-dependent adhesion molecules present on endothelial cells and leukocytes. [] This interaction mediates the initial tethering and rolling of leukocytes along the endothelium, crucial steps in inflammation and immune responses. []

Q2: What are the downstream effects of alpha-L-fucose-mediated cell adhesion?

A2: Alpha-L-fucose-dependent cell adhesion triggers intracellular signaling cascades, influencing diverse cellular processes, including:

- Leukocyte trafficking: Fucosylated selectin ligands on leukocytes interact with E- and P-selectins on activated endothelium, facilitating leukocyte recruitment to inflammatory sites. []

- Tumor metastasis: Increased fucosylation on cancer cells enhances their adhesion to endothelial cells, potentially contributing to hematogenous metastasis. [, ]

- Notch signaling: Fucosylation of Notch receptors and ligands modulates Notch signaling, a pathway implicated in cell fate determination, proliferation, and differentiation. []

Q3: What is the molecular formula and weight of alpha-L-fucose?

A3: The molecular formula of alpha-L-fucose is C6H12O5, and its molecular weight is 164.16 g/mol.

Q4: Is there any spectroscopic data available for alpha-L-fucose?

A4: Yes, studies have utilized various spectroscopic techniques to characterize alpha-L-fucose. For instance, infrared (IR) and Raman spectroscopy have been employed to analyze the vibrational spectra of alpha-L-fucose in its crystalline state. [] This data provides insights into the molecule's vibrational modes and intermolecular interactions. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR, has been crucial in determining the structure and configuration of alpha-L-fucose, including the anomeric configuration of its glycosidic linkages. [, ]

Q5: How do structural modifications of alpha-L-fucose affect its biological activity?

A5: Modifications to alpha-L-fucose's structure can significantly impact its recognition by lectins and other binding partners, influencing its biological activity.

- Position of fucose: The position of alpha-L-fucose within an oligosaccharide is crucial for its recognition. For instance, alpha-L-fucose linked alpha-(1→4) to subterminal beta-D-galactose, or linked to N-acetylglucosamine, prevents binding by the Evonymus europaea lectin. []

- Presence of other sugars: The presence and linkage of other sugars within the oligosaccharide can influence alpha-L-fucose's binding affinity. For example, the removal of alpha-D-galactose, alpha-L-fucose, or N-acetyl-beta-D-glucosamine linked to the beta-D-galactosyl residue in the blood group B tetrasaccharide reduces the binding potency to the Evonymus europaea lectin. []

Q6: Can you provide an example of a study that investigates the SAR of alpha-L-fucose?

A6: A study utilizing site-directed mutagenesis on the lima bean lectin (LBL) revealed that altering specific amino acids within the lectin's carbohydrate-binding site changed its specificity for extended carbohydrate structures containing alpha-L-fucose. [] This demonstrates how subtle structural changes in both the ligand and its binding partner impact recognition and binding affinity.

Q7: What are some in vitro models used to study the biological effects of alpha-L-fucose?

A7: Various in vitro models are employed, including:

- Cell adhesion assays: These assess the ability of alpha-L-fucose-containing molecules to mediate cell-cell interactions. Studies have used static adhesion assays to evaluate tumor cell adhesion to ECM components like fibronectin, laminin, and collagen I, as well as dynamic flow chamber systems to analyze tumor cell rolling on endothelial cells. [, ]

- Enzyme activity assays: These measure the activity of enzymes involved in alpha-L-fucose metabolism, such as alpha-L-fucosidase, to understand how alterations in fucosylation affect cellular processes. [, , , ]

Q8: Are there any animal models used to study the role of alpha-L-fucose in vivo?

A8: Yes, animal models, including mice, are used to investigate the role of alpha-L-fucose in various physiological and pathological processes:

- Chimeric-transgenic mice: These mice are engineered to express a reporter gene under the control of specific promoters, allowing researchers to track the effects of altering alpha-L-fucose metabolism on cell fate determination and lineage specification in the intestinal epithelium. []

- Tumor models: In vivo studies using tumor xenograft models have demonstrated the role of alpha-L-fucose in tumor growth, invasion, and metastasis. [, , ]

Q9: Is alpha-L-fucose considered a potential biomarker for any diseases?

A9: Yes, aberrant alpha-L-fucose expression is implicated in various diseases, making it a potential biomarker:

- Cancer: Increased fucosylation is associated with tumor progression and metastasis in several cancers, including breast cancer. [, ] Measuring fucosylated proteins or enzymes involved in fucosylation could potentially serve as diagnostic or prognostic markers.

- Inflammation: Altered fucosylation patterns have been linked to inflammatory conditions. []

Q10: What are some analytical methods used to study alpha-L-fucose?

A10: Several techniques are employed, including:

- Lectin histochemistry: This technique utilizes lectins, proteins with specific carbohydrate-binding affinities, to detect and localize alpha-L-fucose-containing glycoconjugates in tissues and cells. [, , , , , , , , , , , , ]

- Chromatographic techniques: Methods like gas chromatography (GC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used to separate and quantify alpha-L-fucose from complex mixtures. [, ]

- Mass spectrometry: This technique is applied to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of alpha-L-fucose-containing molecules. [, ]

- Nuclear magnetic resonance (NMR) spectroscopy: This technique elucidates the structure and configuration of alpha-L-fucose-containing molecules. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.